LDC1267

概要

説明

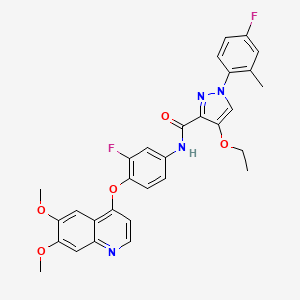

LDC1267 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a pyrazole ring, and multiple fluorine atoms, which contribute to its distinct chemical properties.

作用機序

Target of Action

LDC1267, also known as N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, primarily targets the AXL receptor tyrosine kinase . AXL is a member of the TAM family, which also includes TYRO3 and MER . The AXL receptor tyrosine kinase has a high-affinity ligand known as growth arrest-specific protein 6 (GAS6) .

Mode of Action

this compound acts as a highly selective TAM kinase inhibitor . It inhibits the activation of AXL, which is a primary receptor for GAS6 . This inhibition disrupts the GAS6-AXL signaling pathway, leading to changes in downstream signaling effectors .

Biochemical Pathways

The GAS6-AXL signaling pathway plays a crucial role in various biological processes, including tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting AXL activation, this compound disrupts this pathway and its downstream effects .

Result of Action

this compound’s inhibition of AXL activation has significant molecular and cellular effects. It has been shown to be the most potent and specific inhibitor of AXL activation among tested compounds . This inhibition can lead to a decrease in tumor cell growth, metastasis, invasion, and other processes associated with the GAS6-AXL signaling pathway .

生化学分析

Biochemical Properties

LDC1267 interacts with the TAM family of receptor tyrosine kinases, specifically Tyro3, Axl, and Mer . It preferentially inhibits these kinases at low nanomolar concentrations . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, particularly those involved in cell survival, proliferation, migration, and invasion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to moderately affect cell proliferation in 11 of 95 different cell lines . Furthermore, this compound has been shown to significantly increase the anti-tumor response of natural killer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the TAM family of receptor tyrosine kinases . This inhibition can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the metastatic spreading of melanomas over time

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to markedly reduce metastatic spreading of melanomas at a dosage of 20mg/kg

Metabolic Pathways

Given its role as a TAM kinase inhibitor, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely that it is directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of LDC1267 typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, ethoxy groups, and carboxamide derivatives. The reaction conditions often require controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

化学反応の分析

Types of Reactions

LDC1267 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline and pyrazole rings.

Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.

科学的研究の応用

LDC1267 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

類似化合物との比較

Similar Compounds

- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

- Quinolinyl-pyrazoles

Uniqueness

LDC1267 stands out due to its unique combination of a quinoline moiety, pyrazole ring, and multiple fluorine atoms

生物活性

LDC1267 is a selective inhibitor of the TAM family of receptor tyrosine kinases, specifically targeting AXL, MER, and TYRO3. This compound has garnered attention in cancer research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, highlighting its effects on various cancer cell lines, mechanisms of action, and relevant case studies.

- Chemical Formula : C30H26F2N4O5

- Molecular Weight : 560.55 g/mol

- CAS Number : 1361030-48-9

- Solubility : Insoluble in water and ethanol; soluble in DMSO (>20.75 mg/mL) .

This compound acts primarily by inhibiting AXL activation, which plays a crucial role in cancer cell proliferation, migration, and survival. The inhibition of AXL signaling can lead to reduced tumor growth and enhanced immune response against tumors. Notably, this compound has demonstrated the ability to:

- Abolish the inhibitory effects on cell proliferation and interferon-gamma (IFN-γ) production induced by Gas6 stimulation in NKG2D-activated natural killer (NK) cells .

- Induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell survival .

Biological Activity Data

The following table summarizes the biological activity of this compound across different cancer cell lines:

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | >5 | Moderate inhibition of proliferation |

| MDA-MB-231 (Breast) | >5 | Moderate inhibition of proliferation |

| HCT116 (Colon Cancer) | >5 | Moderate inhibition of proliferation |

| B16F10 (Melanoma) | 20 mg/kg (in vivo) | Increased NK cell activity; inhibited metastasis |

In Vitro Studies

This compound has been tested on various cancer cell lines with significant findings:

- Cell Viability Assays : In a study involving 93 cancer cell lines, this compound showed moderate effects on cell proliferation with IC50 values exceeding 5 μM in most cases .

- Mechanistic Insights : In glioblastoma cells, this compound was found to be the most potent inhibitor among several tested compounds, effectively disrupting GAS6–AXL signaling pathways .

In Vivo Studies

In animal models, particularly using B16F10 metastatic melanoma-bearing mice:

- Dosage : Administered at 20 mg/kg via intraperitoneal injection.

- Outcomes : Demonstrated enhanced anti-metastatic activity of NK cells and significant inhibition of tumor metastases without severe cytotoxicity .

Case Studies

- Glioblastoma Research : A study evaluated the effects of this compound on glioblastoma cells, revealing that it specifically inhibited AXL phosphorylation and downstream signaling pathways related to cell survival and proliferation. This highlights its potential as a therapeutic agent in treating aggressive brain tumors .

- Breast Cancer Models : Research indicated that this compound could restore sensitivity to chemotherapeutic agents in breast cancer models resistant to treatments like lapatinib by inhibiting AXL expression and function .

特性

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBCAXOSOLFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。